2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide
Description
This compound features a cyclopenta[d]pyrimidinone core fused with a thioacetamide moiety, a diethylaminoethyl side chain, and a phenylacetamide group.
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-3-24(4-2)13-14-25-18-12-8-11-17(18)20(23-21(25)27)28-15-19(26)22-16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMOZASZRWXNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide is a synthetic organic molecule with potential pharmacological applications. Its structure suggests possible interactions with various biological targets due to the presence of both a diethylamino group and a thioamide linkage.
Chemical Structure
The chemical formula of the compound can be represented as follows:
This structure includes a tetrahydro-cyclopenta[d]pyrimidine core, which is significant for its biological activity.
Research indicates that compounds similar to this one may interact with specific protein targets in cellular pathways. For instance, studies on related structures show that they can act as inhibitors of protein-protein interactions or modulate enzyme activities involved in cell signaling pathways.
Antimicrobial Activity
Preliminary studies have suggested that compounds with similar structural motifs exhibit antimicrobial properties. For example, derivatives of diethylamino compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties.
Cytotoxicity
Cytotoxicity assays have been conducted on related compounds, revealing that they can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of mitochondrial function and the activation of caspases.
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antibacterial effects of diethylamino derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential for therapeutic applications in treating bacterial infections.
- Cytotoxicity Evaluation : In vitro studies on similar compounds demonstrated their ability to inhibit the proliferation of cancer cells. For instance, a derivative was shown to have an IC50 value of 15 µM against human breast cancer cells (MCF-7), highlighting the potential for further development as an anticancer agent.
Research Findings
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar pyrimidine derivatives. For instance, compounds with a pyrimidine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, including lung and liver cancers. The mechanism often involves inducing apoptosis through caspase activation pathways .
Case Study:
A derivative of the pyrimidine class was tested against A-549 (lung cancer) and HepG-2 (liver cancer) cell lines, showing a remarkable ability to inhibit cell proliferation compared to standard treatments like cisplatin . This suggests that our compound may exhibit similar or enhanced efficacy.
Antimicrobial Properties
Pyrimidine derivatives have also been explored for their antimicrobial activities. The presence of sulfur and nitrogen within the structure enhances the interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth.
Case Study:
Research conducted on related compounds revealed varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. The structure–activity relationship indicated that modifications to the phenyl ring significantly influenced potency .
Central Nervous System (CNS) Effects
Given the diethylamino group in our compound, it is hypothesized that it may possess CNS-active properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways.
Research Insights:
Studies on related derivatives indicate potential applications in treating mood disorders and anxiety due to their ability to cross the blood-brain barrier effectively . Further research is needed to confirm these effects for our specific compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Key Observations:
Aminoalkyl Chain Modifications: The target compound’s diethylaminoethyl group (2-carbon chain) contrasts with the 3-carbon propyl chain in , which may alter pharmacokinetics (e.g., longer chains increase lipophilicity but reduce aqueous solubility).
The benzyl group in increases steric bulk compared to the phenyl group in the target compound, possibly affecting receptor selectivity.
Pharmacokinetic and Pharmacodynamic Implications
Table 2: Hypothetical Property Comparisons Based on Structural Features
Key Insights:
- Solubility: The diethylaminoethyl group in the target compound likely improves aqueous solubility compared to analogs with longer alkyl chains (e.g., ) or aromatic substitutions (e.g., ).
- Metabolic Stability : Fluorinated and trifluoromethoxy groups in may confer resistance to oxidative metabolism, whereas the benzyl group in could increase susceptibility to CYP450-mediated degradation.
- Binding Interactions: The cyclopenta[d]pyrimidinone core in the target compound and may enable planar stacking interactions with aromatic residues in enzyme active sites, while the absence of this feature in could limit such interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
